REACTION_SMILES
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[C:34]([c:35]1[cH:36][cH:37][c:38]2[n:39][c:40]([CH3:41])[n:42]([CH2:43][c:44]3[cH:45][cH:46][c:47]([C:48]([F:49])([F:50])[F:51])[cH:52][c:53]3[Cl:54])[c:55]2[cH:56]1)([OH:57])=[O:58].[Cl:1][c:2]1[cH:3][c:4]([C:5]([F:6])([F:7])[F:8])[cH:9][cH:10][c:11]1[CH2:12][n:13]1[c:14]2[cH:24][c:25]([C:26]([NH:15][S:16](=[O:17])(=[O:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:27])[cH:28][cH:29][c:30]2[n:31][c:32]1[CH3:33]>>[NH2:15][S:16](=[O:17])(=[O:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
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Name
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Cc1nc2ccc(C(=O)O)cc2n1Cc1ccc(C(F)(F)F)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccc(C(=O)O)cc2n1Cc1ccc(C(F)(F)F)cc1Cl
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Name
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CCCCCS(=O)(=O)NC(=O)c1ccc2nc(C)n(Cc3ccc(C(F)(F)F)cc3Cl)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCS(=O)(=O)NC(=O)c1ccc2nc(C)n(Cc3ccc(C(F)(F)F)cc3Cl)c2c1
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Name
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Type
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product
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Smiles
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CCCCCS(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |